molecular formula C14H21NO B14159343 N-prop-2-enyladamantane-1-carboxamide CAS No. 71458-41-8

N-prop-2-enyladamantane-1-carboxamide

Cat. No.: B14159343
CAS No.: 71458-41-8
M. Wt: 219.32 g/mol
InChI Key: ZQSVFAFUEFXFRH-UHFFFAOYSA-N
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Description

N-Prop-2-enyladamantane-1-carboxamide is a structurally unique compound combining an adamantane core with a prop-2-enyl (allyl) substituent on the carboxamide group. The prop-2-enyl group introduces reactivity and conformational flexibility, distinguishing this compound from other adamantane-based analogs.

Properties

CAS No.

71458-41-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-prop-2-enyladamantane-1-carboxamide

InChI

InChI=1S/C14H21NO/c1-2-3-15-13(16)14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H,15,16)

InChI Key

ZQSVFAFUEFXFRH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with an appropriate amine, such as prop-2-enylamine. One common method is the Schotten-Baumann reaction, which involves the use of an acid chloride intermediate. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyladamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-prop-2-enyladamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-prop-2-enyladamantane-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide ()

  • Structure : Features a hydroxyl and dimethyl substituent on the amide nitrogen.
  • Properties : Enhanced solubility in polar solvents due to the hydroxyl group, contrasting with the hydrophobic prop-2-enyl group in the target compound.
  • Applications: Potential in CNS drug design, leveraging adamantane’s membrane permeability .

N-{[4-Phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide ()

  • Structure : Incorporates a triazole ring and sulfanyl group.
  • Applications : Explored for antimicrobial or antiviral activity due to triazole’s bioactivity .

Compounds with Prop-2-enyl/Propenyl Groups

N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide ()

  • Structure : Prop-2-enamide group attached to a bulky cycloheptyl substituent.
  • Properties : Reduced conformational flexibility compared to adamantane’s rigid structure. The propenyl group may undergo polymerization or Michael additions.
  • Applications : Investigated for polymer chemistry or as a synthetic intermediate .

N-[1-(Prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide ()

  • Structure: Combines azetidine and cyclobutane rings with a propenoyl group.
  • Properties: The propenoyl group enhances electrophilicity, enabling nucleophilic attack in biochemical interactions.
  • Applications: Potential in targeted covalent drug design .

Functional Group Comparison

Compound Key Functional Groups Reactivity/Bioactivity
N-Prop-2-enyladamantane-1-carboxamide Adamantane, prop-2-enylamide Alkene reactivity (e.g., addition reactions); membrane penetration
N-(2-Hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide Adamantane, hydroxyalkylamide Hydrogen bonding; improved solubility
Prop-2-en-1-yl N-phenylcarbamate Carbamate, prop-2-enyl Polymerization; enzyme inhibition (e.g., acetylcholinesterase)
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide Naphthalene, propargylamide Click chemistry compatibility; anticancer activity

Physicochemical Properties

  • Lipophilicity : Adamantane’s hydrophobicity combined with the prop-2-enyl group may enhance blood-brain barrier penetration, useful in neuroactive drug candidates.
  • Thermal Stability : Adamantane derivatives typically exhibit high thermal stability (>200°C), while the prop-2-enyl group may lower decomposition temperatures due to alkene reactivity .

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